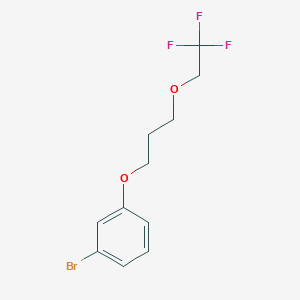

1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene

CAS No.: 1275997-93-7

Cat. No.: VC3386762

Molecular Formula: C11H12BrF3O2

Molecular Weight: 313.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1275997-93-7 |

|---|---|

| Molecular Formula | C11H12BrF3O2 |

| Molecular Weight | 313.11 g/mol |

| IUPAC Name | 1-bromo-3-[3-(2,2,2-trifluoroethoxy)propoxy]benzene |

| Standard InChI | InChI=1S/C11H12BrF3O2/c12-9-3-1-4-10(7-9)17-6-2-5-16-8-11(13,14)15/h1,3-4,7H,2,5-6,8H2 |

| Standard InChI Key | JGSAUVBPOUTDTN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)OCCCOCC(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)Br)OCCCOCC(F)(F)F |

Introduction

1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene is a complex organic compound belonging to the category of halogenated aromatic compounds. It features a benzene ring with a bromine atom and a trifluoroethoxypropoxy group attached, which confers unique chemical and physical properties. This compound is of interest in various fields, including organic synthesis, agrochemicals, and materials science, due to its stability and reactivity profile .

Synthesis Methods

The synthesis of 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene typically involves nucleophilic substitution reactions. A common approach is to react a brominated benzene derivative with a trifluoroethanol derivative in the presence of a base. The choice of solvent and reaction conditions can significantly affect the yield and selectivity of the reaction.

Applications

1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene is utilized in various applications:

-

Agrochemicals: Its fluorinated structure contributes to stability and unique reactivity, making it useful in the development of new agrochemicals.

-

Materials Science: The compound's properties are beneficial for creating materials with specific characteristics, such as resistance to degradation.

Chemical Reactions

This compound participates in various chemical reactions typical for halogenated aromatics, including nucleophilic substitution reactions. The mechanism involves the replacement of the bromine atom by a nucleophile, facilitated by the electron-withdrawing effects of the trifluoroethoxy group.

Research Findings

Research on halogenated aromatic compounds like 1-Bromo-3-(3-(2,2,2-trifluoroethoxy)propoxy)benzene highlights their versatility in organic synthesis. Studies often focus on optimizing reaction conditions to improve yields and selectivity. The presence of fluorinated groups enhances the compound's stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules .

Data Table

| Property | Description |

|---|---|

| Molecular Formula | Inferred as CHBrFO |

| CAS Number | 105529-58-6 |

| EC Number | 430-850-1 |

| Synthesis Method | Nucleophilic substitution reactions |

| Applications | Agrochemicals, Materials Science |

| Chemical Reactions | Nucleophilic substitution |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume